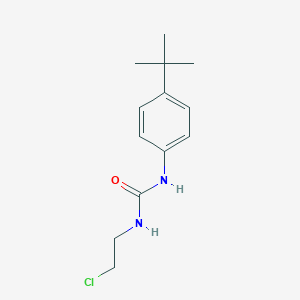

1-(4-(tert-Butyl)phenyl)-3-(2-chloroethyl)urea

Descripción general

Descripción

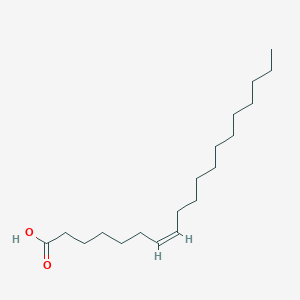

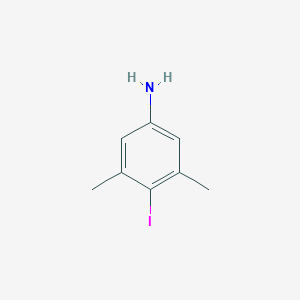

4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group attached to a benzene ring, which is further connected to a ureido group containing a 2-chloroethyl substituent.

Métodos De Preparación

The synthesis of 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene typically involves the reaction of 4-tert-butylphenyl isocyanate with 2-chloroethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2-chloroethyl group.

Oxidation and Reduction:

Aplicaciones Científicas De Investigación

4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene has shown promising applications in various scientific research fields:

Mecanismo De Acción

The mechanism of action of 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene involves the alkylation of cellular components, leading to cytotoxic effects . The compound interacts with DNA and proteins, causing damage that can result in cell death. This mechanism is particularly relevant in its antineoplastic activity, where it targets rapidly dividing cancer cells .

Comparación Con Compuestos Similares

4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene can be compared with other similar compounds, such as:

1-Aryl-3-(2-chloroethyl)ureas: These compounds share a similar structure and exhibit cytotoxic properties.

4-tert-Butyl-3-iodoheptane: Although structurally different, this compound also contains a tert-butyl group and is used in organic synthesis.

The uniqueness of 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene lies in its specific combination of functional groups, which confer its distinct chemical and biological properties.

Propiedades

IUPAC Name |

1-(4-tert-butylphenyl)-3-(2-chloroethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-13(2,3)10-4-6-11(7-5-10)16-12(17)15-9-8-14/h4-7H,8-9H2,1-3H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYHJNCQMJNPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152040 | |

| Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118202-59-8 | |

| Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118202598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-tert-Butyl-(3-(2-chloroethyl)ureido)benzene (tBCEU) and how does it affect cells?

A1: tBCEU is a novel antineoplastic agent that disrupts microtubules, a critical component of the cytoskeleton. [] It achieves this by alkylating the cysteine 239 residue of β-tubulin, a protein subunit of microtubules. [] This alkylation prevents the proper assembly and function of microtubules, leading to cell cycle arrest in the G2/M phase and ultimately cell death. []

Q2: How does the structure of tBCEU relate to its activity?

A2: The cytotoxicity of tBCEU is closely tied to its chemical structure. Studies comparing tBCEU with its 4-iso-propyl and 4-sec-butyl homologues demonstrate the importance of the tert-butyl group for potent cytotoxic activity. [] Additionally, while tBCEU exhibits strong cytotoxicity, it does not cause DNA alkylation, a characteristic attributed to the specific chemical structure surrounding the carbon adjacent to the urea portion of the molecule. [] This suggests that modifications to the tert-butyl group or the urea moiety could significantly impact the drug's activity and potential for DNA interaction.

Q3: Has tBCEU shown cross-resistance with other chemotherapy drugs?

A3: Interestingly, tBCEU shows a lack of cross-resistance in tumor cells that are resistant to other chemotherapy drugs, such as vinblastine and colchicine. [, ] This suggests that tBCEU might be effective against tumors that have developed resistance to these commonly used anti-cancer agents.

Q4: What is known about the metabolism of tBCEU in the body?

A4: Research using radiolabeled tBCEU in mice revealed that the compound undergoes extensive metabolism. [] One major metabolic pathway involves N-dealkylation of the urea portion and hydroxylation of the tert-butyl group. [] A primary metabolite identified was N-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]urea, found extensively conjugated to glucuronic acid in both plasma and urine. [] This metabolic profile provides insights into the compound's breakdown and elimination pathways within the body.

Q5: Are there any concerns about the safety of tBCEU?

A5: While preclinical studies in mice have shown that tBCEU is less toxic than the related compound chlorambucil, [] more research is needed to fully understand the potential toxicity and long-term effects of tBCEU in humans. Future research should focus on determining safe and effective dosage ranges, identifying potential adverse effects, and developing strategies to mitigate any potential risks associated with tBCEU treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B55775.png)